molecular formula C15H14N2O3 B14192538 Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate CAS No. 835617-47-5

Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate

Cat. No.: B14192538
CAS No.: 835617-47-5
M. Wt: 270.28 g/mol
InChI Key: DRPHDSNUKFVERL-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and an acetamido group, which is a functional group derived from acetic acid. The presence of these groups contributes to the compound’s distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with acetamido compounds under specific conditions. One common method includes the condensation of quinoline-2-carboxaldehyde with methyl acetoacetate in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Shares the quinoline ring structure but lacks the acetamido group.

    Methyl 2-acetamido-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with a different position of the quinoline ring.

    2-Acetamido-3-(quinolin-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the ester group.

Uniqueness

Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of the quinoline ring and acetamido group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

835617-47-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-acetamido-3-quinolin-2-ylprop-2-enoate

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-14(15(19)20-2)9-12-8-7-11-5-3-4-6-13(11)17-12/h3-9H,1-2H3,(H,16,18)

InChI Key

DRPHDSNUKFVERL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=NC2=CC=CC=C2C=C1)C(=O)OC

Origin of Product

United States

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